Iturin A8 is classified as a lipopeptide, specifically a cyclic lipopeptide. This classification stems from its structure, which consists of a cyclic peptide linked to a fatty acid chain. The primary source of iturin A8 is the fermentation products of Bacillus subtilis, a gram-positive bacterium widely recognized for its ability to produce various bioactive compounds, including antibiotics and surfactants .
The synthesis of Iturin A8 can be achieved through both natural fermentation processes and synthetic methods. Natural production involves optimizing growth conditions for Bacillus subtilis, including:
Synthetic approaches include:
The synthesis often involves high-performance liquid chromatography (HPLC) for purification and characterization, alongside mass spectrometry techniques like electrospray ionization mass spectrometry (ESI-MS) to confirm the structural integrity and purity of the synthesized compounds .
Iturin A8 features a unique cyclic structure that includes a peptide ring formed by several amino acids and a β-amino fatty acid. The presence of β-turns within its structure contributes to its biological activity. Specifically, Iturin A2, an analogue, has been shown to adopt a type II β-turn conformation which is critical for its interaction with biological membranes .
The molecular formula of Iturin A8 can be represented as C_{14}H_{25}N_{3}O_{5}, with an approximate molecular weight around 1030 Da. The structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy to elucidate conformational details .
Iturin A8 participates in various chemical reactions primarily related to its antimicrobial activity. The compound interacts with phospholipid membranes of fungal cells, leading to membrane disruption. This mechanism is crucial for its antifungal properties.
The interactions can be characterized through assays that measure the compound's ability to form pores in lipid bilayers or disrupt membrane integrity. Techniques like fluorescence microscopy and electron microscopy are often used to visualize these effects on microbial cells .
The mechanism by which Iturin A8 exerts its antifungal effects involves several steps:
Data from various studies indicate that more hydrophobic analogues exhibit stronger interactions with membranes, enhancing their bioactivity against pathogens .
Relevant data suggest that the structural features contributing to its amphiphilic nature enhance its ability to interact with lipid membranes, making it an effective antimicrobial agent .
Iturin A8 has several scientific uses:
Research continues into optimizing its production and enhancing its efficacy through structural modifications and genetic engineering techniques .
Iturin A8 biosynthesis occurs via non-ribosomal peptide synthetase (NRPS) pathways, multi-enzyme complexes that assemble peptide backbones independent of ribosomes. These megasynthetases function in an assembly-line manner, with each module activating, modifying, and incorporating specific amino acids into the growing peptide chain. For Iturin A8, the NRPS machinery constructs a cyclic heptapeptide linked to a β-amino fatty acid chain (C14–C17). The enzymatic process involves three core domains within each module: adenylation (A) domains for amino acid selection and activation, thiolation (T) domains (also called peptidyl carrier proteins, PCPs) for substrate shuttling, and condensation (C) domains for peptide bond formation. Termination involves a thioesterase (TE) domain that catalyzes cyclization and release of the mature lipopeptide [3] [9]. The NRPS pathway's modularity allows incorporation of non-proteinogenic amino acids, contributing to Iturin A8's structural uniqueness and bioactivity.
Table 1: NRPS Domains Involved in Iturin A8 Biosynthesis
| Gene | Encoded Protein | Modules | Domain Organization | Function in Assembly |
|---|---|---|---|---|
| ituA | Iturin A synthetase subunit A | 1 module | C-A-T | Activates β-amino fatty acid and first Asn |
| ituB | Iturin A synthetase subunit B | 4 modules | C-A-T (×4) | Incorporates Tyr₂, Asn₃, Gln₄, Pro₅ |
| ituC | Iturin A synthetase subunit C | 2 modules | C-A-T-TE | Adds Asn₆, Ser₇; cyclizes heptapeptide |
| ituD | Malonyl-CoA transacylase | — | MCT domain | Supplies β-amino fatty acid precursor |
The iturin operon spans >38 kb and comprises four core genes (ituD, ituA, ituB, and ituC) essential for Iturin A8 assembly:
Gene knockout studies confirm that deletions in any itu gene abolish Iturin A8 production, highlighting their non-redundant roles [7].
Native Bacillus strains often produce Iturin A8 at low titers (<100 mg/L), prompting strategies for heterologous expression:
Table 2: Heterologous Expression Strategies for Enhanced Iturin A8 Production
| Host Strain | Genetic Modification | Yield Increase | Key Findings |
|---|---|---|---|
| E. coli BL21(DE3) | Codon-optimized lpa-14 (phosphopantetheinyl transferase) cloned into pET-32A | 6.7× (60 g/L) | His-tag facilitated Ni-NTA purification; MALDI-TOF confirmed identity |
| B. subtilis RB14 | Native promoter replaced with PrepU (from plasmid pUB110) | 3× (330 µg/mL) | Transcriptional upregulation of itu operon |
| B. amyloliquefaciens LL3 | C2up promoter insertion; degQ overexpression | 113 mg/L | Combined metabolic engineering and regulator overexpression |
Phosphopantetheinyl transferases (PPTases) activate NRPS carrier domains by attaching 4'-phosphopantetheine (PPant) cofactors from coenzyme A. This post-translational modification converts inactive apo-T domains to active holo forms:
Additionally, global regulators modulate itu operon expression:
Iturin operons exhibit high synteny across Bacillus spp., though sequence divergence correlates with speciation:
Phylogenetic analysis of ituA sequences reveals clustering by species rather than lipopeptide type, indicating vertical transmission post-speciation. However, intragenic domain swapping (e.g., in adenylation domains) generates functional diversity, enabling strains to produce multiple iturin isoforms (e.g., A2, A6, A8) from a single operon [8].
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